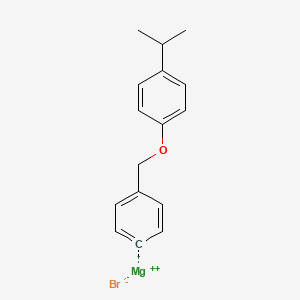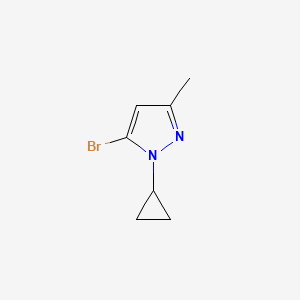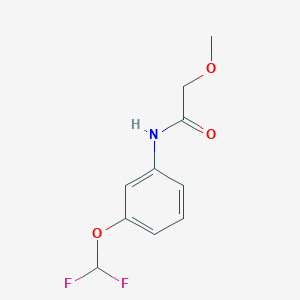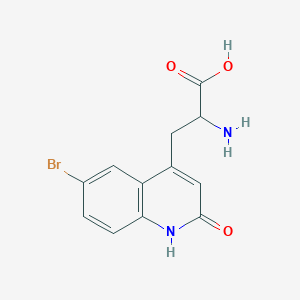
(E)-7-((2-Amino-2-carboxyethyl)sulfinyl)-2-(2,2-dimethylcyclopropane-1-carboxamido)hept-2-enoic Acid (Cilastatin Impurity pound(c)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-7-((2-Amino-2-carboxyethyl)sulfinyl)-2-(2,2-dimethylcyclopropane-1-carboxamido)hept-2-enoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfinyl group, a cyclopropane ring, and an amino acid derivative, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-((2-Amino-2-carboxyethyl)sulfinyl)-2-(2,2-dimethylcyclopropane-1-carboxamido)hept-2-enoic acid typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the sulfinyl group, and the coupling of the amino acid derivative. Common reagents used in these reactions include cyclopropane carboxylic acid, sulfinyl chlorides, and amino acid derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as reactive crystallization and continuous flow synthesis can be employed to enhance efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
(E)-7-((2-Amino-2-carboxyethyl)sulfinyl)-2-(2,2-dimethylcyclopropane-1-carboxamido)hept-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and mild acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and basic or acidic conditions depending on the desired product.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
(E)-7-((2-Amino-2-carboxyethyl)sulfinyl)-2-(2,2-dimethylcyclopropane-1-carboxamido)hept-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in stereoselective synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-7-((2-Amino-2-carboxyethyl)sulfinyl)-2-(2,2-dimethylcyclopropane-1-carboxamido)hept-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfinyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification. The cyclopropane ring and amino acid derivative contribute to the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-7-((2-Amino-2-carboxyethyl)sulfonyl)-2-(2,2-dimethylcyclopropane-1-carboxamido)hept-2-enoic acid: Similar structure but with a sulfonyl group instead of a sulfinyl group.
(E)-7-((2-Amino-2-carboxyethyl)thio)-2-(2,2-dimethylcyclopropane-1-carboxamido)hept-2-enoic acid: Similar structure but with a thio group instead of a sulfinyl group.
Uniqueness
(E)-7-((2-Amino-2-carboxyethyl)sulfinyl)-2-(2,2-dimethylcyclopropane-1-carboxamido)hept-2-enoic acid is unique due to its combination of a sulfinyl group, a cyclopropane ring, and an amino acid derivative. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H26N2O6S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(E)-7-(2-amino-2-carboxyethyl)sulfinyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid |
InChI |
InChI=1S/C16H26N2O6S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-25(24)9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6+ |
InChI Key |
OJKHHRCFNCSSIA-WUXMJOGZSA-N |
Isomeric SMILES |
CC1(CC1C(=O)N/C(=C/CCCCS(=O)CC(C(=O)O)N)/C(=O)O)C |
Canonical SMILES |
CC1(CC1C(=O)NC(=CCCCCS(=O)CC(C(=O)O)N)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![6,6-Dimethyl-8,11-dioxadispiro[3.2.47.24]tridecan-2-one](/img/structure/B14900659.png)
![Ethyl 4-methylene-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14900660.png)
